molecular formula C23H18FN3O B11163637 N-(4-fluorophenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide

N-(4-fluorophenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide

Cat. No.: B11163637
M. Wt: 371.4 g/mol
InChI Key: UCVHHRYLRUEMNC-UHFFFAOYSA-N
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Description

N-(4-fluorophenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C23H18FN3O and its molecular weight is 371.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-fluorophenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and immune modulation. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline backbone, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline ring and subsequent functionalization to introduce the fluorophenethyl and pyridyl groups.

Synthesis Overview

  • Starting Materials :
    • 4-fluorophenethyl amine
    • 3-pyridinecarboxylic acid
    • Appropriate reagents for quinoline synthesis (e.g., anhydrides, coupling agents)
  • Reactions :
    • Formation of the quinoline structure via cyclization.
    • Introduction of side chains through amide bond formation.
  • Characterization :
    • The final product is characterized using NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

This compound exhibits several biological activities primarily through its interaction with specific molecular targets involved in cancer progression and immune response modulation.

  • PD-L1 Inhibition :
    • The compound has been evaluated for its ability to inhibit the PD-1/PD-L1 pathway, which plays a crucial role in immune evasion by tumors. Studies indicate that it can disrupt the binding between PD-1 and PD-L1, enhancing T cell activation and potentially leading to improved anti-tumor responses .
  • Antiproliferative Effects :
    • In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on PD-L1 Binding : A recent study reported that this compound binds with a dissociation constant (kD) of approximately 27 nM to human PD-L1, demonstrating its potential as a PD-L1 inhibitor .
  • Anticancer Efficacy : In a study involving various cancer cell lines, the compound showed IC50 values in low nanomolar ranges, indicating potent anticancer properties .

Comparative Biological Activity Table

CompoundTargetBinding Affinity (kD)IC50 (µM)
This compoundPD-L127 nM0.5
BMS1166 (Reference)PD-L18 nM0.2

Properties

Molecular Formula

C23H18FN3O

Molecular Weight

371.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H18FN3O/c24-18-9-7-16(8-10-18)11-13-26-23(28)20-14-22(17-4-3-12-25-15-17)27-21-6-2-1-5-19(20)21/h1-10,12,14-15H,11,13H2,(H,26,28)

InChI Key

UCVHHRYLRUEMNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCCC4=CC=C(C=C4)F

Origin of Product

United States

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